Sodium 5-amino-2,4-dimethylbenzenesulfonate
Overview
Description
Sodium 5-amino-2,4-dimethylbenzenesulfonate is a chemical compound with the formula C8H10NNaO3S . It is also known by its CAS number 64501-84-4 .
Molecular Structure Analysis
The molecular structure of Sodium 5-amino-2,4-dimethylbenzenesulfonate consists of a benzene ring substituted with two methyl groups, an amino group, and a sulfonate group . The sodium ion is associated with the sulfonate group, forming an ionic bond .Physical And Chemical Properties Analysis
The molecular weight of Sodium 5-amino-2,4-dimethylbenzenesulfonate is 223.22 . Other physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Battery Technology
Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate is used in the development of advanced electrolytes for Sodium-ion batteries (NIBs) .
Method : The compound is used in the Red Moon method for molecular structure design of the Solid Electrolyte Interphase (SEI) layer . This involves the use of Sodium 5-amino-2,4-dimethylbenzenesulfonate as an additive in propylene carbonate (PC)-based electrolyte solution .
Results : The addition of Sodium 5-amino-2,4-dimethylbenzenesulfonate effectively passivates the hard-carbon electrode, enhancing the capacity and cyclability of NIBs . The performance is sensitive at low concentration .
Anti-Inflammatory Research
Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate is used in the synthesis of pyrimidine derivatives for their potential anti-inflammatory effects .
Method : The compound is used in the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives . These compounds are then evaluated for their inhibitory effects against immune-induced nitric oxide generation .
Results : The synthesized pyrimidine derivatives have shown potential as anti-inflammatory agents .
Synthesis of Organosulfur Compounds
Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in the synthesis of organosulfur compounds .
Method : Sodium sulfinates, such as Sodium 5-amino-2,4-dimethylbenzenesulfonate, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Results : Substantial progress has been made over the last decade in the utilization of sodium sulfinates. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Custom Synthesis
Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in custom synthesis for various industrial applications .
Method : The specific methods of application would depend on the particular synthesis process and the desired end product .
Results : The outcomes would vary based on the specific synthesis process and the intended use of the end product .
Synthesis of Organosulfur Compounds
Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in the synthesis of organosulfur compounds .
Method : Sodium sulfinates, such as Sodium 5-amino-2,4-dimethylbenzenesulfonate, can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Results : Substantial progress has been made over the last decade in the utilization of sodium sulfinates. They have been used in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .
Custom Synthesis
Application : Sodium 5-amino-2,4-dimethylbenzenesulfonate can be used in custom synthesis for various industrial applications .
Method : The specific methods of application would depend on the particular synthesis process and the desired end product .
Results : The outcomes would vary based on the specific synthesis process and the intended use of the end product .
properties
IUPAC Name |
sodium;5-amino-2,4-dimethylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETYURDDFWHYDN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635650 | |
Record name | Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 5-amino-2,4-dimethylbenzenesulfonate | |
CAS RN |
64501-84-4 | |
Record name | Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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